Azepan-3-one hydrochloride
Overview
Description
Azepan-3-one hydrochloride is a compound with the molecular formula C6H12ClNO . It is also known by other synonyms such as AZEPAN-3-ONE HCL and 3-Azacycloheptan-1-one Hydrochloride .
Synthesis Analysis
The synthesis of azepane-based compounds like Azepan-3-one hydrochloride is based on different synthetic approaches such as ring-closing reactions, ring-expansion reactions of cyclic compounds, and multistep sequences . These compounds continue to play great synthetic relevance because of their different biological activities .Molecular Structure Analysis
The molecular weight of Azepan-3-one hydrochloride is 149.62 g/mol . The InChI key is IZBQGYSXJGCMNV-UHFFFAOYSA-N . The Canonical SMILES representation is C1CCNCC(=O)C1.Cl .Physical And Chemical Properties Analysis
Azepan-3-one hydrochloride has a number of computed properties. It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . It has a rotatable bond count of 0 . The topological polar surface area is 29.1 Ų . It has a heavy atom count of 9 .Scientific Research Applications
Protein Kinase B Inhibition
Azepan-3-one hydrochloride derivatives have been studied for their ability to inhibit protein kinase B (PKB). One study found that azepane derivatives showed significant inhibitory activity against PKB-alpha, which is relevant in the development of drugs targeting this kinase (Breitenlechner et al., 2004).
Pharmacological Diversity
Azepane-based compounds exhibit a variety of pharmacological properties. They have been used in the development of new therapeutic agents due to their structural diversity and applications in treating diseases like cancer and Alzheimer's (Zha et al., 2019).
Enhancing Drug Permeation
Research has shown that certain azepane compounds, like 1-dodecylhexahydro-2H-azepin-2-one (Azone), can enhance the permeation of drugs like verapamil hydrochloride through skin, indicating their potential use in transdermal drug delivery systems (Agrawala & Ritschel, 1988).
Thermochemical Studies
Azepan compounds like azepan-1-ylacetonitrile have been studied for their thermochemical properties. Understanding their conformational energetics is crucial for their application in chemical synthesis and pharmaceutical formulations (Freitas et al., 2014).
Broad-spectrum Chemokine Inhibition
The derivatives of azepan-3-one, such as 3-(acylamino)azepan-2-ones, have been identified as stable, broad-spectrum chemokine inhibitors. These compounds have shown promise as orally available anti-inflammatory agents in vivo (Fox et al., 2005).
Platelet Aggregation Inhibition
Substituted alpha-methylbenzyl and tricyclic arylalkyl lactamimides, including azepane compounds, have been identified as inhibitors of blood platelet aggregation. This suggests their potential use in the treatment of conditions related to excessive platelet aggregation (Grisar et al., 1976).
Future Directions
properties
IUPAC Name |
azepan-3-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c8-6-3-1-2-4-7-5-6;/h7H,1-5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZBQGYSXJGCMNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNCC(=O)C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50719918 | |
Record name | Azepan-3-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50719918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Azepan-3-one hydrochloride | |
CAS RN |
65326-54-7 | |
Record name | Azepan-3-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50719918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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